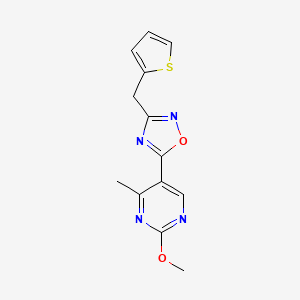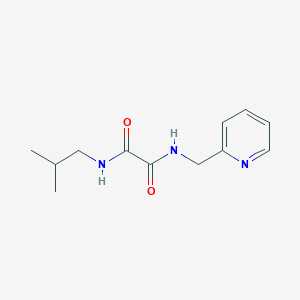
N-Isobutyl-N'-pyridin-2-ylmethyl-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
-
Reaction Steps
- Purify the product by recrystallization from ethanol.
Molecular Structure Analysis
IPMO’s molecular structure consists of an isobutyl group , a pyridine ring , and an oxalamide moiety . The specific arrangement of atoms within these functional groups determines its properties and interactions .
Chemical Reactions Analysis
IPMO’s chemical reactivity is primarily associated with its ability to inhibit protein-protein interactions. It binds to specific sites on protein surfaces, preventing them from interacting with other proteins. This inhibition can impact various biological processes, including cell signaling, gene expression, and enzyme activity.
Physical And Chemical Properties Analysis
- Solubility : IPMO exhibits improved solubility (1.00 M, 16.5% w/w) compared to ammonium oxalate (0.4 M, 5% w/w). This solubility difference leads to the formation of a thicker protective coating of calcium oxalate (CaOx) dihydrate (weddellite) on carbonate stone substrates after treatment with IPMO solutions . Coating Formation : IPMO’s interaction with stone substrates results in reduced porosity and increased cohesion due to the protective CaOx coating .
Mécanisme D'action
IPMO works by specifically binding to proteins , disrupting their interactions. This property makes it a valuable tool for understanding protein networks and identifying potential drug targets. By interfering with protein-protein interactions, IPMO can modulate cellular pathways and influence disease processes.
Safety and Hazards
While IPMO is valuable for research purposes, it’s essential to handle it with care. As with any chemical compound, follow safety protocols, including proper storage, handling, and disposal. Always consult safety data sheets and relevant guidelines.
Orientations Futures
- Explore modifications to enhance its selectivity or potency.
Propriétés
IUPAC Name |
N'-(2-methylpropyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKYWJBGUPJALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N'-pyridin-2-ylmethyl-oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

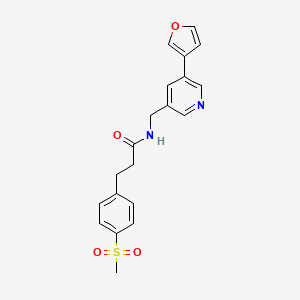
![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)
![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)
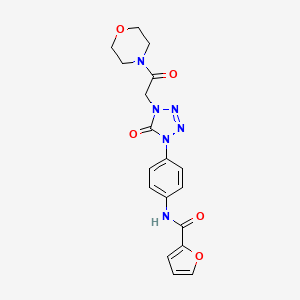
![Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2948261.png)
![N-(1-benzylpiperidin-4-yl)-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2948263.png)
![(2,6-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2948264.png)
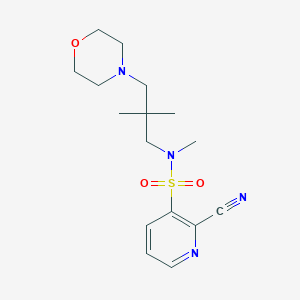
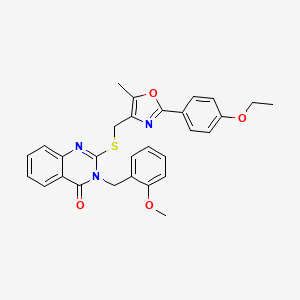
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2948267.png)
![1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2948269.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)
